molecular formula C19H42NO4P B1204420 Tetradecylphosphocholine CAS No. 77733-28-9

Tetradecylphosphocholine

Cat. No.: B1204420
CAS No.: 77733-28-9
M. Wt: 379.5 g/mol
InChI Key: BETUMLXGYDBOLV-UHFFFAOYSA-N
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Description

Tetradecylphosphocholine is a zwitterionic surfactant commonly used in the solubilization, stabilization, and purification of membrane proteins. It belongs to the class of phosphocholines, which are known for their ability to mimic the properties of lipid bilayers, making them valuable in various biochemical and biophysical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecylphosphocholine can be synthesized through a series of chemical reactions involving the alkylation of phosphocholine with tetradecyl halides. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process involves heating the reactants under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or chromatography to achieve high purity levels suitable for scientific research .

Chemical Reactions Analysis

Types of Reactions: Tetradecylphosphocholine primarily undergoes substitution reactions due to the presence of the phosphocholine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield alkylated phosphocholine derivatives, while oxidation reactions can produce phosphocholine oxides .

Mechanism of Action

Tetradecylphosphocholine exerts its effects by interacting with the lipid bilayers of cell membranes. It integrates into the membrane, disrupting the lipid structure and increasing membrane fluidity. This action facilitates the solubilization of membrane proteins, making them accessible for further study. The compound targets membrane proteins and pathways involved in cellular signaling and transport .

Comparison with Similar Compounds

Uniqueness: Tetradecylphosphocholine is unique due to its optimal chain length, which provides a balance between solubilization efficiency and membrane stability. This makes it particularly effective for the solubilization and stabilization of a wide range of membrane proteins .

Biological Activity

Tetradecylphosphocholine (TPC), also known as Fos-choline-14, is a synthetic zwitterionic phospholipid analog primarily used in research as a detergent for membrane protein solubilization. Its biological activity has been extensively studied, revealing various effects on cellular processes, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

TPC is characterized by a long hydrophobic tetradecyl chain and a phosphocholine head group, which imparts unique amphiphilic properties. This structure allows TPC to interact with biological membranes, making it an effective tool for studying membrane proteins.

1. Membrane Protein Solubilization

TPC is widely utilized in biochemistry for the solubilization of membrane proteins. Its effectiveness as a detergent stems from its ability to disrupt lipid bilayers while maintaining protein functionality. Research indicates that TPC can stabilize proteins in solution, facilitating structural and functional studies of membrane proteins .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TPC. It has shown efficacy against various bacterial strains, likely due to its ability to disrupt microbial membranes. For instance, TPC demonstrated bactericidal activity comparable to other alkyl phosphocholines, suggesting its potential use in developing antimicrobial agents .

3. Inhibition of Phosphatidylcholine Biosynthesis

Research has indicated that TPC can inhibit phosphatidylcholine biosynthesis, which is crucial for maintaining cell membrane integrity. This inhibition may have implications for cancer therapy, as altered lipid metabolism is often associated with tumorigenesis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TPC against Staphylococcus aureus. Results showed that TPC effectively inhibited bacterial growth at concentrations as low as 0.5% (v/v), demonstrating its potential as an antimicrobial agent in clinical settings .

Case Study 2: Membrane Protein Research

In a study focusing on mitochondrial carriers, TPC was used to solubilize the mitochondrial ATP-binding cassette transporter Mdl1. The research revealed that TPC not only preserved the functional state of Mdl1 but also allowed for detailed structural analysis through NMR spectroscopy .

Research Findings

Study Focus Key Findings
Antimicrobial ActivityEffective against Staphylococcus aureus; growth inhibition at 0.5% concentration.
Membrane Protein SolubilizationPreserved function of Mdl1 for NMR studies; demonstrated utility in structural biology.
Lipid MetabolismInhibition of phosphatidylcholine biosynthesis linked to potential cancer therapy applications.

Properties

IUPAC Name

tetradecyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETUMLXGYDBOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228358
Record name N-Tetradecylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77733-28-9
Record name N-Tetradecylphosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077733289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Tetradecylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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